Fmoc-2,4-Dimethyl-L-phenylalanine molecular weight.
Fmoc-2,4-Dimethyl-L-phenylalanine molecular weight.
An In-Depth Technical Guide to Fmoc-2,4-Dimethyl-L-phenylalanine: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-(9-Fluorenylmethoxycarbonyl)-2,4-Dimethyl-L-phenylalanine (Fmoc-2,4-Dimethyl-L-phenylalanine), a non-canonical amino acid derivative crucial for advanced peptide synthesis. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, application, and characterization. We will explore the unique structural attributes conferred by the dimethylated phenyl ring and their implications for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this modified amino acid to enhance peptide stability, modulate biological activity, and create novel biomaterials.
Introduction: The Rationale for Modified Amino Acids
In the field of peptide science, the 20 canonical amino acids offer a foundational palette for constructing a vast array of bioactive molecules. However, to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, chemists often turn to non-canonical or modified amino acids.[1] The introduction of unnatural side chains or backbone modifications can significantly enhance a peptide's therapeutic properties, including proteolytic resistance, receptor binding affinity, and pharmacokinetic profiles.[1]
Fmoc-2,4-Dimethyl-L-phenylalanine is one such building block. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group in solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for an orthogonal protection strategy.[2][3][4] The core innovation of this molecule lies in its side chain: a phenylalanine ring substituted with two methyl groups at the 2 and 4 positions. These methyl groups introduce steric hindrance and increase the hydrophobicity of the side chain, which can be strategically employed to influence peptide secondary structure, enhance binding interactions within hydrophobic pockets of target proteins, and improve peptide stability.[2][5]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key characteristics of Fmoc-2,4-Dimethyl-L-phenylalanine are summarized below.
| Property | Value | Source |
| Molecular Weight | 415.48 g/mol | [2][6] |
| Molecular Formula | C₂₆H₂₅NO₄ | [2][6] |
| Appearance | White to off-white solid/powder | [2] |
| Purity (HPLC) | Typically ≥ 98% | [2] |
| Storage Conditions | 2 - 8 °C, protect from moisture | [2] |
| Melting Point | 121 - 127 °C | [2] |
| Solubility | Soluble in DMF, DCM | [4] |
Chemical Structure
The structure of Fmoc-2,4-Dimethyl-L-phenylalanine is defined by three key components: the L-phenylalanine backbone, the 2,4-dimethylated phenyl side chain, and the N-terminal Fmoc protecting group.
Caption: Chemical structure of Fmoc-2,4-Dimethyl-L-phenylalanine.
Synthesis and Purification
While Fmoc-2,4-Dimethyl-L-phenylalanine is commercially available, understanding its synthesis provides valuable context. The process involves two main stages: the synthesis of the novel amino acid 2,4-Dimethyl-L-phenylalanine, followed by the protection of its alpha-amino group with an Fmoc moiety. A representative workflow for the Fmoc protection step is outlined below.
Experimental Protocol: N-terminal Fmoc Protection
This protocol describes a general method for attaching the Fmoc protecting group to the free amino acid.
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Dissolution: Dissolve 2,4-Dimethyl-L-phenylalanine in an aqueous solution of a suitable base (e.g., 10% sodium carbonate) to deprotonate the amino group, making it nucleophilic.
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Fmoc Reagent Addition: Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride dissolved in a solvent like dioxane or acetone to the amino acid solution while stirring vigorously at 0-4 °C. The reaction is typically maintained for several hours or overnight at room temperature.[7]
-
Reaction Quenching & Acidification: Once the reaction is complete (monitored by TLC or LC-MS), the mixture is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent. The aqueous layer is then acidified to pH 2-3 with a strong acid (e.g., HCl), causing the Fmoc-protected amino acid to precipitate.
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Isolation and Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.[8] Further purification can be achieved by recrystallization or column chromatography if necessary to achieve the high purity required for peptide synthesis.
Caption: General workflow for Fmoc protection of an amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-2,4-Dimethyl-L-phenylalanine is as a building block in SPPS.[2] SPPS is a cornerstone of peptide chemistry, allowing for the stepwise construction of a peptide chain anchored to an insoluble resin support.[9] The Fmoc-based strategy is the most common approach due to its mild reaction conditions.[10]
The SPPS Cycle: A Self-Validating System
The synthesis of a peptide is a cyclic process, with each cycle adding one amino acid residue. Each step must be driven to completion and followed by thorough washing to ensure the final product's purity.[9]
-
Deprotection: The cycle begins with the removal of the N-terminal Fmoc group from the resin-bound peptide. This is typically achieved by treating the resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[4][10] The cleavage reaction generates a dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used to monitor the reaction's progress.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts. This step is critical to prevent side reactions in the subsequent coupling step.
-
Coupling (Activation & Addition): The carboxyl group of the incoming amino acid (Fmoc-2,4-Dimethyl-L-phenylalanine) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIPEA).[10] This activated species is then added to the resin, where it reacts with the newly freed N-terminal amine of the growing peptide chain to form a new peptide bond.
-
Washing: The resin is again washed extensively with DMF and other solvents (like DCM) to remove excess reagents and soluble byproducts, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle.[9]
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Characterization of Modified Peptides
After synthesis and cleavage from the resin, the crude peptide must be purified and its identity confirmed. The incorporation of modified amino acids like 2,4-Dimethyl-L-phenylalanine necessitates rigorous analytical validation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for both the purification of the crude peptide and the assessment of its purity. The increased hydrophobicity from the dimethylphenyl group will typically result in a longer retention time compared to a peptide containing a standard phenylalanine, a predictable shift that aids in identification.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the final peptide. High-resolution techniques like ESI-MS or MALDI-TOF MS can verify that the mass of the synthesized peptide matches the theoretical mass calculated for the sequence containing Fmoc-2,4-Dimethyl-L-phenylalanine, thus confirming its successful incorporation.[11] Tandem MS (MS/MS) can be used to sequence the peptide, providing definitive proof of structure by identifying the mass difference corresponding to the modified residue.[12]
Conclusion
Fmoc-2,4-Dimethyl-L-phenylalanine is a powerful tool for the modern peptide chemist. Its unique side chain provides a means to rationally design peptides with enhanced stability and tailored hydrophobic properties. By understanding its fundamental characteristics and mastering its application within the robust and self-validating framework of SPPS, researchers in drug discovery and materials science can unlock new possibilities for developing next-generation therapeutics and functional biomaterials. The rigorous application of analytical techniques ensures the integrity of these novel molecules, paving the way for their successful translation from the lab to clinical and industrial applications.
References
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Di Gioia, S., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. PubMed Central. Available at: [Link]
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Shimadzu. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. Available at: [Link]
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Mears, L. L. E., et al. (2025). Composite hydrogels of phenylalanine dipeptides with trivalent metal cations. Materials Advances (RSC Publishing). DOI:10.1039/D5MA00339C. Available at: [Link]
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Asciutto, E. K., et al. (2016). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]
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Stratton, M. B., et al. (2011). Redesign of a protein–peptide interaction: Characterization and applications. Protein Science. Available at: [Link]
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Schweitzer-Stenner, R., et al. (2019). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. The Journal of Physical Chemistry B. Available at: [Link]
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Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available at: [Link]
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PubChem. Fmoc-4-(2-methylphenyl)-DL-phenylalanine. Available at: [Link]
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Lee, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-L-Phenylalanine: Your Partner for Advanced Peptide Synthesis and Biochemical Research. Available at: [Link]
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Aapptec Peptides. Fmoc-Phe(2,4-diCl)-OH. Available at: [Link]
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Johnston, E. J. R., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing). DOI:10.1039/D4SD00022F. Available at: [Link]
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Cavaliere, C., et al. (2023). Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications. PubMed Central. Available at: [Link]
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